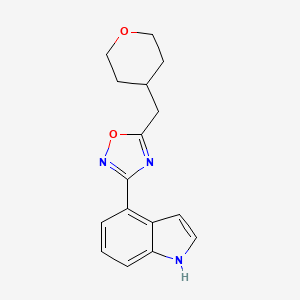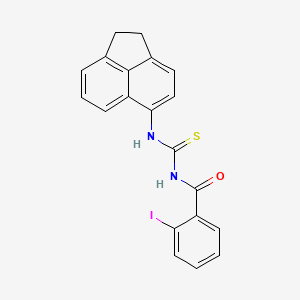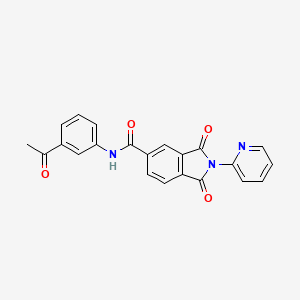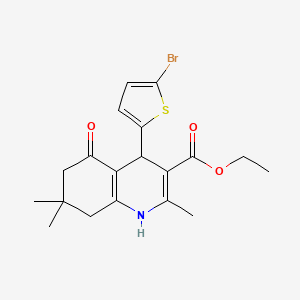
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide is a complex organic compound that features a morpholine ring and a naphthalene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the morpholine derivative with ethyl acetate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of reduced naphthalene derivatives.
Substitution: Formation of various substituted morpholine derivatives.
Applications De Recherche Scientifique
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials
Mécanisme D'action
The mechanism of action of N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application but often involve modulation of cellular signaling pathways and inhibition of key enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide: shares similarities with other naphthalene derivatives and morpholine-containing compounds.
This compound: is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Highlighting Uniqueness
- The combination of the naphthalene core and morpholine ring in this compound provides a unique scaffold for drug design and material science applications.
- Its ability to undergo diverse chemical reactions makes it a versatile compound for various synthetic and industrial processes .
Propriétés
IUPAC Name |
N-ethyl-N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-20(12(2)21)16-15(19-8-10-24-11-9-19)17(22)13-6-4-5-7-14(13)18(16)23/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQPYBMDIMJDGRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[N-(benzenesulfonyl)-4-fluoroanilino]-N-(1-phenylethyl)acetamide](/img/structure/B4993188.png)

![2-{[(2-Bromophenyl)carbonyl]amino}-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4993202.png)
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[2-(methylthio)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4993209.png)
![ethyl 5-(acetyloxy)-1-benzyl-6,8-diphenyl-2-(1-piperidinylmethyl)-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B4993210.png)


![1-(4-CHLOROBENZENESULFONYL)-4-[4-NITRO-3-(PIPERIDIN-1-YL)PHENYL]PIPERAZINE](/img/structure/B4993228.png)

![1-[4-(3,5-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4993240.png)
![N-(2-methylphenyl)-2-[2-oxo-1-(pyridin-2-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4993242.png)

![N-{[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-methylbenzamide](/img/structure/B4993266.png)

